molecular formula C26H28O2 B8008680 10-Pyrenedecanoic acid

10-Pyrenedecanoic acid

Cat. No. B8008680
M. Wt: 372.5 g/mol
InChI Key: KALWPWSSDPKDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Pyrenedecanoic acid is a useful research compound. Its molecular formula is C26H28O2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Investigating Lipid Bilayer Membranes : Pyrenedecanoic acid and pyrene lecithin have been used as optical probes to study lipid bilayer membranes. These probes help in understanding the dynamic molecular properties of both artificial and natural membranes, such as erythrocyte membranes (Galla & Hartmann, 1980). Additionally, they are used to investigate lipid lateral diffusion, lipid exchange processes, and phase separation phenomena in these membranes (Galla & Hartmann, 1981).

  • Studying Excimer Kinetics and Diffusion in Lipid Monolayers : The behavior of pyrenedecanoic acid excimers in lipid monolayers at the air-water interface has been explored. This includes studying the interactions of pyrene-bearing probes with various hydrocarbon structures, which reveals insights into the lipid environment's character (Subramanian & Patterson, 1985).

  • Application in Enzyme Studies : Pyrenedecanoic acid-based fluorescent esters have been synthesized and used as substrates for studying enzymes like human pancreatic carboxylic ester hydrolase and bile salt-stimulated lipase. This method helps in assaying and investigating the properties of these enzymes (Nègre-Salvayre et al., 1990).

  • Development of Optical Oxygen Sensors : 1-Pyrenedecanoic acid has been used in creating highly sensitive optical oxygen sensors. These sensors are based on the fluorescence quenching of the chemisorption film of 1-pyrenedecanoic acid and show potential for various applications (Fujiwara & Amao, 2002).

  • Optimizing Oxygen-Sensitivity in Sensors : The oxygen-sensitivity of optical sensors using pyrene carboxylic acid has been optimized by controlling the molar ratio of myristic acid to pyrene carboxylic acid in co-chemisorption layers. This optimization is crucial for enhancing the sensitivity and effectiveness of these sensors (Fujiwara & Amao, 2004).

  • Studying Fatty Acid Activation in Biological Systems : Research on the activation of different fatty acids like palmitic acid and cerotic acid in rat-liver microsomes and peroxisomes has shown that 1-pyrenedecanoic acid inhibits this activation, indicating its role in understanding enzyme mechanisms in cells (Lageweg et al., 1991).

properties

IUPAC Name

10-pyren-4-yldecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O2/c27-24(28)15-7-5-3-1-2-4-6-10-21-18-22-13-8-11-19-16-17-20-12-9-14-23(21)26(20)25(19)22/h8-9,11-14,16-18H,1-7,10,15H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALWPWSSDPKDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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